molecular formula C11H17NO B1589629 4-(4-Methoxyphenyl)butan-1-amine CAS No. 72457-26-2

4-(4-Methoxyphenyl)butan-1-amine

Cat. No.: B1589629
CAS No.: 72457-26-2
M. Wt: 179.26 g/mol
InChI Key: USDPTYHOEKPQAN-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of butanamine, where the butyl chain is substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetonitrile with 1-bromobutane, followed by reduction of the nitrile group to the amine. This process typically involves the following steps:

    Alkylation: 4-methoxyphenylacetonitrile is reacted with 1-bromobutane in the presence of a base such as potassium carbonate.

    Reduction: The resulting nitrile is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in neuropharmacology.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyamphetamine: Shares the methoxyphenyl group but has a different amine structure.

    4-(4-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a butyl chain.

    4-(4-Methoxyphenyl)-1-butanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

4-(4-Methoxyphenyl)butan-1-amine is unique due to its specific combination of a butyl chain and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDPTYHOEKPQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442025
Record name 4-(4-methoxyphenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72457-26-2
Record name 4-(4-methoxyphenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (LAH) (55 mL of a 1.0 M solution in THF, 0.055 mol) was added drop wise to a solution of 2 (7.6 g, 0.037 mol) in dry THF (70 mL) at 0° C. The mixture was stirred overnight at room temperature in an argon atmosphere then the mixture was treated with water (1.5 mL), then 15% NaOH (1.5 mL), then with more water (3 mL) and filtered. The solid precipitate was washed with THF. The combined organic fractions were dried over magnesium sulfate and the solvent was removed under reduced pressure to give 6.2 g (94%) of 3. The purity of 3 (99%) was determined by GC. 1H NMR (360 MHz, DMSO-d6) δ 1.34 (m, 2H), 1.54 (m, 2H), 2.51 (m, 4H), 3.70 (s, 3H), 6.83 (d, 2H), 7.08 (d, 2H). 13C (90 MHz, DMSO-d6) δ 628.6, 330, 34.1, 41.5, 54.8, 113.1, 129.1, 132.2, 157.3
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70 mL
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94%

Synthesis routes and methods II

Procedure details

Reduction of the butyronitrile by reaction with diborane gave 4-(4-methoxyphenyl)butylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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